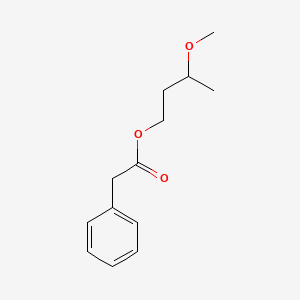
o,o-Diethyl diethylphosphoramidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o,o-Diethyl diethylphosphoramidothioate: is an organophosphorus compound with the molecular formula C8H20NO2PS. It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by its unique structure, which includes both diethyl and phosphoramidothioate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o,o-Diethyl diethylphosphoramidothioate typically involves the reaction of diethyl phosphorochloridothioate with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(C2H5O)2P(S)Cl + HN(C2H5)2 → (C2H5O)2P(S)N(C2H5)2 + HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving multiple purification steps to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: o,o-Diethyl diethylphosphoramidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidates.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the diethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoramidates, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry: In chemistry, o,o-Diethyl diethylphosphoramidothioate is used as a reagent in the synthesis of other organophosphorus compounds. It serves as an intermediate in the production of pesticides and other agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes. It is used in research to understand the mechanisms of action of organophosphorus compounds.
Medicine: While not commonly used directly in medicine, derivatives of this compound are explored for their potential therapeutic applications, particularly in the development of enzyme inhibitors.
Industry: In the industrial sector, this compound is utilized in the production of various chemicals, including flame retardants and plasticizers. Its unique chemical properties make it valuable in manufacturing processes.
Mechanism of Action
The mechanism of action of o,o-Diethyl diethylphosphoramidothioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
o,o-Dimethyl phosphoramidothioate: Similar in structure but with methyl groups instead of ethyl groups.
o,o-Diethyl phosphorochloridothioate: A precursor in the synthesis of o,o-Diethyl diethylphosphoramidothioate.
o,o-Diethyl phosphoramidate: Lacks the thio group present in this compound.
Uniqueness: this compound is unique due to its specific combination of diethyl and phosphoramidothioate groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
Properties
CAS No. |
5851-18-3 |
|---|---|
Molecular Formula |
C8H20NO2PS |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
N-diethoxyphosphinothioyl-N-ethylethanamine |
InChI |
InChI=1S/C8H20NO2PS/c1-5-9(6-2)12(13,10-7-3)11-8-4/h5-8H2,1-4H3 |
InChI Key |
WNYGKLJXQWZXFN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=S)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



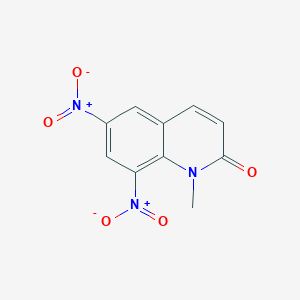
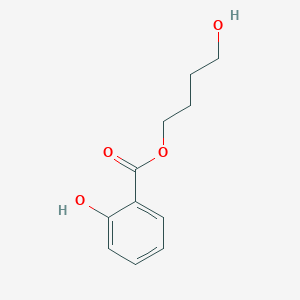
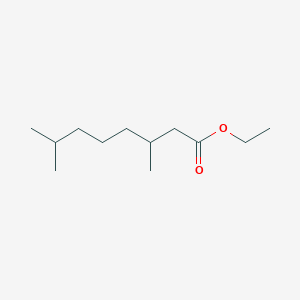
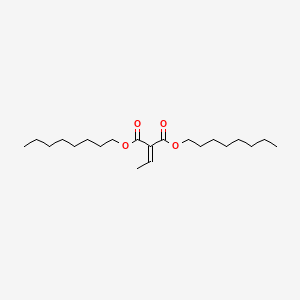
![4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide](/img/structure/B14728462.png)

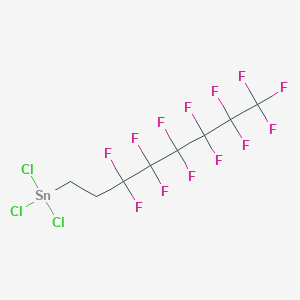
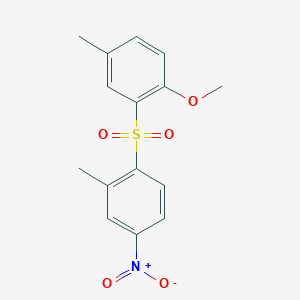


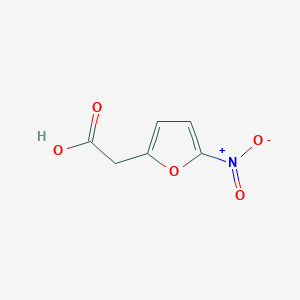
![1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol](/img/structure/B14728513.png)
